molecular formula C16H14N4O2 B1243676 methyl 4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoate

methyl 4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoate

Cat. No. B1243676
M. Wt: 294.31 g/mol
InChI Key: DVCFPZMWHDJJJB-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoic acid methyl ester is a benzoate ester.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Characterization : Research shows that benzimidazole derivatives, closely related to methyl 4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoate, have been synthesized and characterized through various techniques. These compounds are synthesized through condensation reactions and characterized using methods like IR, NMR, and X-ray diffraction (Şahin et al., 2015).

  • Crystal Structure Studies : Another research focus is on the crystal structure of these compounds. For example, a related compound demonstrated a twisted molecule structure with specific torsion angles, offering insights into its potential applications in material sciences (Arslan et al., 2004).

Biological and Chemical Applications

  • Antimicrobial and Cytotoxic Activity : Benzimidazole derivatives have been evaluated for their antimicrobial and cytotoxic properties. Studies have found that certain derivatives exhibit significant antibacterial activity and cytotoxic activity in vitro (Noolvi et al., 2014).

  • Corrosion Inhibition : These compounds have also been investigated as corrosion inhibitors. For instance, certain benzimidazole derivatives have shown high efficiency in inhibiting mild steel corrosion in acidic environments, which is crucial in industrial applications (Yadav et al., 2013).

Molecular Interactions and Properties

  • Hydrogen Bonding and Molecular Interactions : The analysis of hydrogen bonding and molecular interactions in these compounds forms a significant part of research. This includes studies on how molecules link into chains or sheets through hydrogen bonds, which is vital for understanding their behavior in various environments (Portilla et al., 2007).

  • Quantum Chemical Studies : Quantum chemical studies are conducted to understand the electronic properties and reactivity of these compounds. This includes analysis of molecular structure, vibrational frequencies, and other properties relevant to their potential applications in various fields (Şahin et al., 2015).

properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

methyl 4-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C16H14N4O2/c1-22-15(21)12-8-6-11(7-9-12)10-17-20-16-18-13-4-2-3-5-14(13)19-16/h2-10H,1H3,(H2,18,19,20)/b17-10+

InChI Key

DVCFPZMWHDJJJB-LICLKQGHSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3N2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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